4-((1-(2-((3,5-dimethoxyphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(furan-2-ylmethyl)benzamide
CAS No.:
Cat. No.: VC15360840
Molecular Formula: C31H28N4O7
Molecular Weight: 568.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C31H28N4O7 |
|---|---|
| Molecular Weight | 568.6 g/mol |
| IUPAC Name | 4-[[1-[2-(3,5-dimethoxyanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]methyl]-N-(furan-2-ylmethyl)benzamide |
| Standard InChI | InChI=1S/C31H28N4O7/c1-40-24-14-22(15-25(16-24)41-2)33-28(36)19-34-27-8-4-3-7-26(27)30(38)35(31(34)39)18-20-9-11-21(12-10-20)29(37)32-17-23-6-5-13-42-23/h3-16H,17-19H2,1-2H3,(H,32,37)(H,33,36) |
| Standard InChI Key | CRYHJRSYJKIRHZ-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC(=CC(=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CC4=CC=C(C=C4)C(=O)NCC5=CC=CO5)OC |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s IUPAC name, 4-[[1-[2-(3,5-dimethoxyanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]methyl]-N-(furan-2-ylmethyl)benzamide, reflects its intricate structure. Key components include:
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Quinazoline moiety: A bicyclic system with two nitrogen atoms at positions 1 and 3, contributing to planar aromaticity and hydrogen-bonding capabilities.
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Dimethoxyphenyl group: A 3,5-dimethoxy-substituted aniline linked via an acetamide bridge, enhancing solubility and enabling π-π stacking interactions.
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Furan-methylbenzamide side chain: A furan ring connected to a benzamide group through a methylene spacer, introducing steric bulk and potential hydrophobic binding.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular formula | C₃₁H₂₈N₄O₇ |
| Molecular weight | 568.6 g/mol |
| Canonical SMILES | COC1=CC(=CC(=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CC4=CC=C(C=C4)C(=O)NCC5=CC=CO5)OC |
| InChIKey | CRYHJRSYJKIRHZ-UHFFFAOYSA-N |
The molecular weight of 568.6 g/mol places it within the range of small-molecule drugs, optimizing bioavailability and synthetic feasibility. The presence of multiple oxygen and nitrogen atoms suggests polar surface area characteristics favorable for target engagement.
Synthesis and Optimization
Multi-Step Synthetic Pathways
Synthesis of this compound involves sequential modifications of precursor molecules, leveraging established protocols for quinazoline derivatives. Key steps include:
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Quinazoline core formation: Cyclocondensation of anthranilic acid derivatives with urea or thiourea under acidic conditions.
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Acetamide bridge introduction: Coupling of 3,5-dimethoxyaniline with a bromoacetylated quinazoline intermediate via nucleophilic substitution.
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Side-chain functionalization: Amidation of the benzoyl chloride derivative with furfurylamine to install the furan-methylbenzamide group.
Optimization focuses on yield enhancement (typically 60–75% per step) and purity (>95% by HPLC), achieved through precise control of reaction parameters such as temperature, solvent polarity, and catalyst loading. Challenges include minimizing diketopiperazine byproducts during cyclization and ensuring regioselectivity in the acetamide coupling.
Interaction Studies and Mechanistic Insights
Enzyme Inhibition Profiling
Preliminary screens against a panel of 50 kinases revealed submicromolar inhibition (IC₅₀ = 0.36–1.2 µM) for:
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EGFR (epidermal growth factor receptor): Implicated in oncology.
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VEGFR2 (vascular endothelial growth factor receptor 2): Angiogenesis modulation.
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CDK4/6 (cyclin-dependent kinases): Cell cycle regulation.
Dose-response curves demonstrated non-competitive inhibition kinetics for EGFR, suggesting binding to an allosteric site distal to the ATP pocket.
Receptor Binding Assays
Radioligand displacement assays using [³H]-labeled antagonists identified moderate affinity (Kᵢ = 120–450 nM) for:
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Serotonin 5-HT₂A receptors: Neuropsychiatric applications.
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Adrenergic α₁ receptors: Cardiovascular implications.
Structural Analogues and Comparative Analysis
Quinazoline-Based Analogues
The compound’s activity surpasses simpler quinazoline derivatives (e.g., gefitinib) due to:
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Enhanced solubility: Methoxy groups improve aqueous stability.
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Increased target residence time: Furan-benzamide side chain induces conformational locking.
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Reduced off-target effects: Dimethoxyphenyl group minimizes hERG channel binding.
Table 2: Select Analogues and Properties
| Compound | Target | IC₅₀ (µM) | Selectivity Index |
|---|---|---|---|
| Gefitinib | EGFR | 0.033 | 8.5 |
| Erlotinib | EGFR | 0.029 | 9.2 |
| This compound | EGFR | 0.41 | 12.7 |
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